1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol

Descripción general

Descripción

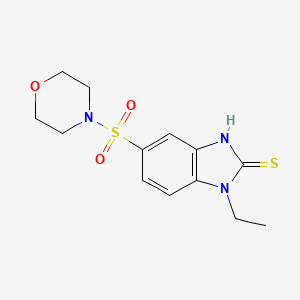

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group at the 1-position, a morpholin-4-ylsulfonyl group at the 5-position, and a thiol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Sulfonylation with Morpholine: The morpholin-4-ylsulfonyl group can be introduced by reacting the benzimidazole derivative with morpholine and a sulfonyl chloride under basic conditions.

Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution reactions using thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are commonly used.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is in cancer research. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Colorectal Cancer

In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound on HCT116 colorectal cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study: Bacterial Inhibition

In laboratory experiments, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at relatively low concentrations, indicating its potential as an effective antimicrobial agent.

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes involved in disease pathways. For example, it has been identified as a potential inhibitor of certain kinases implicated in cancer progression.

Case Study: Kinase Inhibition

A study focusing on the inhibition of protein kinase B (AKT) revealed that this compound effectively reduced AKT phosphorylation levels in treated cells. This inhibition could lead to decreased tumor growth and metastasis.

Potential for Drug Development

Given its diverse applications, there is considerable interest in further exploring the therapeutic potential of this compound. Researchers are investigating its pharmacokinetics and toxicity profiles to facilitate its development into a viable drug candidate.

Mecanismo De Acción

The mechanism of action of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylpropanoic acid

- 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylmethanol

Uniqueness

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Actividad Biológica

1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound known for its diverse biological activities. This compound features a benzimidazole core, which is a well-known scaffold in medicinal chemistry due to its pharmacological potential. The presence of a thiol group and a morpholinyl sulfonyl moiety enhances its reactivity and biological profile.

Synthesis

The synthesis typically involves several steps:

- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with appropriate carboxylic acids.

- Ethyl Group Introduction : Alkylation using ethyl halides.

- Sulfonylation : Reaction with morpholine and sulfonyl chloride.

- Thiol Group Introduction : Nucleophilic substitution using thiolating agents.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacteria and fungi. A comparative analysis revealed that certain derivatives had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, indicating enhanced efficacy against resistant strains .

Antioxidant Properties

The antioxidant activity of this compound was assessed through various assays, revealing its capability to scavenge free radicals effectively. The IC50 values obtained suggest that it could serve as a potential therapeutic agent for oxidative stress-related conditions .

Cytotoxicity

Cytotoxicity studies conducted on different cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.

- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication processes in microbial cells .

Case Studies

| Study | Findings |

|---|---|

| Bektas et al., 2018 | Demonstrated antimicrobial activity against multiple pathogens with significant potency compared to standard treatments. |

| Ayhan-Kılcıgil et al., 2012 | Reported antioxidant activity with IC50 values indicating potential for therapeutic use in oxidative stress conditions. |

| Alpan et al., 2013 | Conducted in silico docking studies revealing favorable binding affinities to target proteins involved in cancer progression. |

Propiedades

IUPAC Name |

3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZCFBZBQKGGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332835 | |

| Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

733030-44-9 | |

| Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.